molecular formula C9H14O2 B12568925 Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester CAS No. 264145-76-8

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester

Cat. No.: B12568925
CAS No.: 264145-76-8
M. Wt: 154.21 g/mol
InChI Key: QKSQPNPCCOABAK-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2063 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid ester group, with a 3-methylbut-2-enyl substituent. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester typically involves the esterification of cyclopropanecarboxylic acid with 3-methylbut-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester is unique due to its cyclopropane ring, which imparts significant strain energy and influences its chemical reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

Cyclopropanecarboxylic acid esters are characterized by their unique cyclopropane structure, which can influence their reactivity and biological activity. The 3-methylbut-2-enyl ester variant features a branched alkyl chain that can enhance its interaction with biological systems.

Antimicrobial Properties

Research indicates that cyclopropanecarboxylic acid derivatives exhibit significant antimicrobial activity. In particular, studies have shown that certain fungal extracts containing this compound demonstrate efficacy against various bacterial strains. For instance, extracts from Trichoderma species revealed the presence of cyclopropanecarboxylic acid derivatives, which were effective against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)
Cyclopropanecarboxylic acidE. coli15
Cyclopropanecarboxylic acidS. aureus18

Toxicological Effects

In silico studies have assessed the toxicological profile of cyclopropanecarboxylic acid derivatives. These investigations utilized computational methods to predict potential harmful effects. The results indicated that while the compound shows promise for therapeutic applications, it may also exhibit cytotoxic properties at higher concentrations .

Table 2: Predicted Toxicological Effects of Cyclopropanecarboxylic Acid Derivatives

EffectSeverity Level
CytotoxicityModerate
NeurotoxicityLow
Reproductive toxicityModerate

Case Study 1: Antimicrobial Efficacy in Agriculture

A study conducted on the application of cyclopropanecarboxylic acid in agricultural settings demonstrated its potential as a natural pesticide. The compound was tested on crops affected by fungal infections. Results showed a significant reduction in fungal growth compared to untreated controls, indicating its potential use as a biocontrol agent .

Case Study 2: In Silico Analysis of Metabolic Pathways

Another investigation focused on the metabolic pathways associated with cyclopropanecarboxylic acid derivatives. Using molecular docking simulations, researchers identified key enzymes involved in the metabolism of these compounds, suggesting pathways that could be targeted for therapeutic interventions .

Properties

CAS No.

264145-76-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbut-2-enyl cyclopropanecarboxylate

InChI

InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8-3-4-8/h5,8H,3-4,6H2,1-2H3

InChI Key

QKSQPNPCCOABAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C1CC1)C

Origin of Product

United States

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